

A Spectroscopic Guide to Benzyl (cyanomethyl)carbamate and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl (cyanomethyl)carbamate

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This guide offers a comparative analysis of the spectroscopic properties of **Benzyl (cyanomethyl)carbamate** and related benzyl carbamate derivatives. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data in structured tables, details the experimental protocols used for these analyses, and presents a visual workflow of the characterization process.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Benzyl (cyanomethyl)carbamate** and a selection of its derivatives, allowing for a direct comparison of their structural and electronic properties.

Table 1: ^1H NMR Spectroscopic Data of Benzyl Carbamate Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm
Benzyl carbamate	CDCl ₃	7.55 (d, 2H, Ar-H), 7.45-7.39 (m, 3H, Ar-H), 5.11 (s, 2H, -CH ₂ -), 4.91 (brs, 2H, -NH ₂)[1]
Benzyl (cyanomethyl)carbamate	CDCl ₃	7.40-7.30 (m, 5H, Ar-H), 5.45 (br t, 1H, -NH-), 5.18 (s, 2H, -O-CH ₂ -Ar), 4.20 (d, 2H, -NH-CH ₂ -CN)
4-Methoxybenzyl carbamate	CDCl ₃	7.61 (brs, 2H, -NH ₂), 7.31 (d, 2H, Ar-H), 6.89 (d, 2H, Ar-H), 5.04 (s, 2H, -CH ₂ -), 3.81 (s, 3H, -OCH ₃)[1]
4-Bromobenzyl carbamate	CDCl ₃	7.47 (d, 2H, Ar-H), 7.23 (d, 2H, Ar-H), 5.06 (s, 2H, -CH ₂ -), 4.81 (brs, 2H, -NH ₂)[1]
4-Nitrobenzyl carbamate	CDCl ₃	8.21 (d, 2H, Ar-H), 7.53 (d, 2H, Ar-H), 6.67 (brs, 2H, -NH ₂), 4.83 (s, 2H, -CH ₂ -)[1]

Table 2: Infrared (IR) Spectroscopy Data of Benzyl Carbamate Derivatives

Compound	Technique	Key Vibrational Frequencies (ν , cm^{-1})
Benzyl carbamate	KBr disc	3422-3332 (N-H stretching), 1694 (C=O stretching), 1610 (N-H bending), 1346 (C-N stretching), 1068 (C-O stretching)[1]
Benzyl (cyanomethyl)carbamate	Film (Acetone)	(Specific data not available in search results, but characteristic peaks would include C \equiv N stretch (\sim 2250 cm^{-1}), N-H stretch (\sim 3300 cm^{-1}), C=O stretch (\sim 1700 cm^{-1}))
Ethyl benzylcarbamate	ATR	3328 (N-H), 2977, 2922 (C-H), 1695 (C=O), 1525 (C=C aromatic)[2]
4-Methoxybenzyl carbamate	KBr disc	3364 (N-H stretching), 1713 (C=O stretching), 1616 (N-H bending), 1307 (C-N stretching), 1036 (C-O stretching)[1]
4-Bromobenzyl carbamate	KBr disc	3442 (N-H stretching), 1707 (C=O stretching), 1610 (N-H bending), 1346 (C-N stretching), 1062 (C-O stretching)[1]
4-Nitrobenzyl carbamate	KBr disc	3526 (N-H stretching), 1604 (C=O stretching), 1513 (N-H bending), 1339 (C-N stretching), 1056 (C-O stretching)[1]

Table 3: Mass Spectrometry Data of Benzyl Carbamate Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Exact Mass (Da)
Benzyl carbamate	C ₈ H ₉ NO ₂	151.16	151.063328
Benzyl (cyanomethyl)carbamate	C ₁₀ H ₁₀ N ₂ O ₂	190.20	190.074228[3]
Benzyl N-benzyl-N-(cyanomethyl)carbamate	C ₁₇ H ₁₆ N ₂ O ₂	280.33	280.121178
Benzyl N-[(1S)-1-[(cyanomethyl)carbamoyl]-2-phenylethyl]carbamate	C ₁₉ H ₁₉ N ₃ O ₃	337.40	337.142641[4]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectra were recorded on spectrometers operating at frequencies of 300 MHz or 400 MHz.[1][2] Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d-DMSO), with tetramethylsilane (TMS) used as an internal standard for referencing the chemical shifts (δ), which are reported in parts per million (ppm).[2]

b) Infrared (IR) Spectroscopy IR spectra were acquired using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 or a ThermoFisher Scientific Nicolet iS10.[2][3] Data for solid samples were commonly collected using the Potassium Bromide (KBr) disc method or an Attenuated Total Reflectance (ATR) accessory with a diamond optical window.[1][2] Liquid samples or those dissolved in a volatile solvent like acetone were analyzed as a thin film.[3] The spectral range scanned was typically from 4000 to 700 cm⁻¹.

c) Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) was performed to determine the exact mass of the compounds. Analyses were carried out on instruments such as a JEOL AccuTOF JMS-T100LC using techniques like Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART).^{[2][5]} The results were used to confirm the elemental composition of the synthesized molecules.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Benzyl (cyanomethyl)carbamate** derivatives.

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- To cite this document: BenchChem. [A Spectroscopic Guide to Benzyl (cyanomethyl)carbamate and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267739#spectroscopic-comparison-of-benzyl-cyanomethyl-carbamate-derivatives]

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